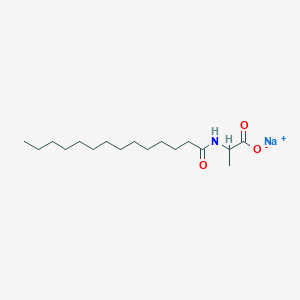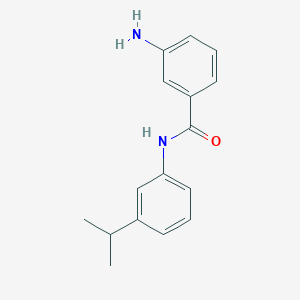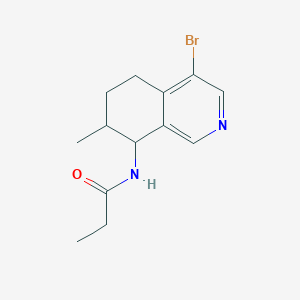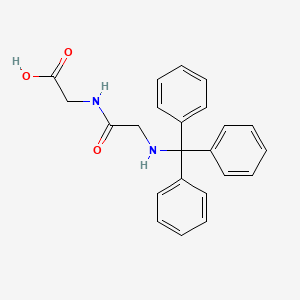![molecular formula C15H15N3O4 B13896670 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole moiety, and an acetaldehyde group. Its molecular formula is C15H15N3O5, and it has a molecular weight of 317.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde typically involves multi-step organic reactions. One common method includes the catalytic coupling reaction followed by hydrolysis to remove protecting groups . The reaction conditions are generally mild, with temperatures maintained at room temperature to 50°C, and the use of common organic solvents like dichloromethane or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The raw materials used are often sourced in bulk to reduce costs, and the entire process is monitored using advanced analytical techniques like HPLC and NMR to ensure quality control .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced using agents like sodium borohydride to convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium hydride in DMF (dimethylformamide) at 0°C to 50°C.
Major Products Formed
Oxidation: 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetic acid.
Reduction: 2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through the modulation of protein activity. It has been shown to interact with cereblon (CRBN) protein, leading to the selective degradation of target proteins such as GSPT1. This mechanism involves the formation of a ternary complex with CRBN and the target protein, facilitating ubiquitination and subsequent proteasomal degradation . This pathway is particularly relevant in the context of cancer therapy, where the degradation of specific proteins can inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pomalidomide: Another compound that modulates CRBN activity but with a different structure and potency.
Thalidomide: The first-generation immunomodulatory drug that also targets CRBN but has a different safety profile.
Lenalidomide: A second-generation CRBN modulator with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness
2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde is unique due to its specific structural features that allow for selective targeting of CRBN and its associated proteins. This selectivity makes it a valuable tool in both research and therapeutic applications, offering advantages over other CRBN modulators in terms of specificity and potency .
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
2-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C15H15N3O4/c1-17-13-9(7-8-19)3-2-4-10(13)18(15(17)22)11-5-6-12(20)16-14(11)21/h2-4,8,11H,5-7H2,1H3,(H,16,20,21) |
Clé InChI |
IJPRUXSUHKTNHG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13896593.png)



![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)



![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)
![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)




